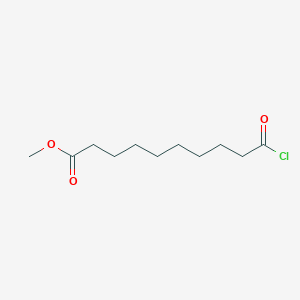

Methyl 10-chloro-10-oxodecanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 10-chloro-10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUUAAZQEMFVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337722 | |

| Record name | Methyl 10-chloro-10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14065-32-8 | |

| Record name | Methyl 10-chloro-10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 10-chloro-10-oxodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for Methyl 10 Chloro 10 Oxodecanoate

Green Chemistry Principles and Sustainable Synthesis Approaches

In line with modern synthetic chemistry, the development of sustainable and environmentally benign methods for preparing Methyl 10-chloro-10-oxodecanoate is a critical goal. researchgate.netnih.gov This involves applying green chemistry principles such as using biocatalysts, minimizing solvent use, and maximizing atom economy. nih.govresearchgate.net

Biocatalysis offers a powerful green alternative to traditional chemical methods. dntb.gov.ua Enzymes, particularly lipases, can catalyze esterification reactions with high selectivity under mild conditions, often reducing the need for harsh acid catalysts and high temperatures. researchgate.netnih.gov

For the synthesis of the precursor methyl hydrogen sebacate (B1225510), an enzymatic approach could be employed for the mono-esterification of sebacic acid. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, and Candida rugosa lipase are well-known for their efficacy in esterifying fatty acids and their derivatives. researchgate.netnih.govmdpi.com For instance, the enzymatic esterification of decanoic acid with glycerol (B35011) has been demonstrated using Candida rugosa lipase. researchgate.net Similarly, CALB has been used to catalyze the esterification of various carboxylic acids, showing high conversion rates. nih.gov

The advantages of using biocatalysts in this context include:

High Selectivity: Enzymes can selectively catalyze the esterification of one carboxylic acid group in a dicarboxylic acid, minimizing the formation of the diester byproduct.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and at neutral pH, which reduces energy consumption and prevents degradation of sensitive functional groups. nih.gov

Environmental Benefits: The use of biodegradable catalysts and the reduction of harsh chemical waste contribute to a more sustainable process. almacgroup.com

Biocatalytic methods can also be applied to the reduction of keto groups, offering stereoselective pathways to chiral alcohols, which are valuable pharmaceutical intermediates. almacgroup.comresearchgate.netabap.co.inresearchgate.net

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Performing reactions under solvent-free conditions simplifies product purification, reduces waste, and can sometimes enhance reaction rates. mdpi.comrsc.orgrsc.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnumberanalytics.comjocpr.com The ideal reaction has 100% atom economy, where all reactant atoms are found in the final product, such as in addition or rearrangement reactions. jocpr.comnih.gov

When evaluating the synthetic routes to this compound, the atom economy of different steps can be compared:

Chlorination with Thionyl Chloride (SOCl₂): The reaction of methyl hydrogen sebacate with SOCl₂ produces the desired acyl chloride but also generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. These byproducts are not incorporated into the final molecule, leading to a lower atom economy.

Designing a synthetic route with high atom economy is crucial for minimizing waste and improving resource efficiency. jocpr.comnumberanalytics.com This involves prioritizing addition and rearrangement reactions over substitution and elimination reactions, which inherently generate waste. nih.gov The development of catalytic processes, where a small amount of catalyst can generate large quantities of product, is a key strategy for improving atom economy and reducing the environmental impact of chemical synthesis. numberanalytics.com

Advanced Synthetic Protocols and Catalytic Systems

The synthesis of bifunctional molecules like this compound, which contains both an ester and a reactive acyl chloride group, often requires sophisticated chemical strategies to achieve high efficiency, selectivity, and functional group tolerance. Modern synthetic organic chemistry has increasingly turned to advanced catalytic systems to overcome the limitations of classical stoichiometric methods. These protocols offer milder reaction conditions, improved atom economy, and access to novel chemical transformations. This section explores the application of transition metal catalysis and asymmetric synthesis in the context of preparing functionalized esters and related structures, providing a framework for the advanced synthesis of this compound and its analogues.

Transition Metal Catalysis in Functionalization (e.g., Copper-Catalyzed Processes)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org Copper catalysis, in particular, has emerged as a cost-effective, low-toxicity, and versatile tool for a wide array of chemical transformations. mdpi.com These reactions are pivotal for constructing complex molecules from simpler, readily available starting materials. uva.nl

Copper-catalyzed reactions can be instrumental in the synthesis of long-chain functionalized esters through various strategies, such as cross-dehydrogenative coupling (CDC) and the functionalization of organoboron compounds. For instance, copper complexes can catalyze the direct coupling of C(sp³)–H bonds in alkanes with carboxylic acids to form esters, a process that avoids the pre-functionalization of the alkane starting material. uva.nlresearchgate.net A well-defined, air-stable Cu(II)-complex, [Cu(MeTAA)], has been shown to be an efficient catalyst for the one-pot synthesis of allylic esters from unactivated alkanes and various carboxylic acids. uva.nl This methodology operates under solvent-free conditions with low catalyst loading (0.5 mol%), highlighting its efficiency and sustainability. uva.nl

Another powerful approach involves the copper-catalyzed stereospecific cross-coupling of boronic esters. researchgate.net In these reactions, alkylboronic esters, which can be derived from a variety of precursors, are converted into "ate" complexes. These complexes then undergo transmetalation to a copper species, followed by coupling with electrophiles like acyl chlorides. researchgate.net This strategy allows for the conversion of primary and secondary alkylboronic esters into a diverse range of synthetically useful compounds, demonstrating the broad applicability of copper catalysis in building complex molecular architectures. researchgate.net

The table below summarizes key aspects of relevant copper-catalyzed functionalization reactions that could be adapted for the synthesis of precursors to this compound.

| Catalytic System | Reaction Type | Substrates | Products | Key Advantages | Reference |

| [Cu(MeTAA)] | Cross-Dehydrogenative Coupling (CDC) | Alkanes, Carboxylic Acids | Allylic Esters | Solvent-free, low catalyst loading, air-stable catalyst. | uva.nl |

| Copper Cyanide | Stereospecific Cross-Coupling | Alkylboronic Esters, Acyl Chlorides | Functionalized Esters | Stereospecificity, use of readily available starting materials. | researchgate.net |

| CuCl / CuCl₂ | C(sp²)-H Functionalization | Naphthols, Diazoesters | Ortho-substituted Naphthols | High efficiency, unique ortho-selectivity under mild conditions. | mdpi.com |

These transition metal-catalyzed methods provide advanced routes for creating the carbon backbone and introducing the ester functionality required for molecules like this compound, offering significant advantages over traditional synthetic approaches.

Asymmetric Synthesis and Enantioselective Transformations (e.g., of β-Halo-α-Keto Esters)

Asymmetric synthesis is a critical field in chemistry focused on the creation of chiral molecules in an enantiomerically pure form. This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be dependent on its specific stereochemistry. wordpress.com Enantioselective transformations utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during a chemical reaction, leading to a preference for one enantiomer over the other. youtube.com

In the context of molecules related to this compound, such as β-halo-α-keto esters, asymmetric synthesis can be employed to control stereocenters within the carbon chain. While this compound itself is achiral, the methodologies developed for related chiral structures are indicative of the advanced control that can be exerted in modern organic synthesis.

A significant advancement in this area is the dynamic kinetic asymmetric transformation (DYKAT) of racemic β-halo-α-keto esters. rsc.org This process was achieved using a chiral N,N'-dioxide-nickel(II) complex to catalyze a carbonyl-ene reaction, yielding β-halo-α-hydroxy esters with two adjacent chiral centers in good yields and with excellent enantiomeric excess (ee). rsc.org This method is particularly noteworthy as it transforms an entire racemic mixture into a single, desired stereoisomer.

Similarly, the dynamic kinetic resolution (DKR) of β-amino-α-keto esters through Ru(II)-catalyzed asymmetric transfer hydrogenation provides access to enantioenriched anti-α-hydroxy-β-amino acid derivatives. nih.govnih.gov This process establishes two stereocenters in a single step with high diastereoselectivity and enantioselectivity. nih.gov The development of such catalytic systems is crucial for the efficient synthesis of complex, stereochemically defined molecules. nih.gov

The following table details examples of enantioselective transformations applicable to keto esters, highlighting the catalysts, substrates, and stereochemical outcomes.

| Catalyst/Method | Transformation | Substrate Type | Product Type | Stereochemical Outcome | Reference |

| Chiral N,N'-Dioxide-Nickel(II) Complex | Dynamic Kinetic Asymmetric Carbonyl-Ene Reaction | Racemic β-Halo-α-Keto Esters | β-Halo-α-Hydroxy Esters | High diastereo- and enantioselectivity. | rsc.org |

| Ru(II) Catalysts | Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation | β-Amino-α-Keto Esters | anti-α-Hydroxy-β-Amino Esters | High diastereo- and enantioselectivity. | nih.govnih.gov |

| Chiral Quaternary Ammonium Salt | Phase-Transfer Catalysis Alkylation | Cyclic β-Keto Esters | α-Alkylated β-Keto Esters | High enantiomeric excess. | capes.gov.br |

| Chiral Pyridoxals | α-C Allylic Alkylation | N-unprotected α-Amino Acid Esters | α-Quaternary Glutamic Acid Derivatives | Excellent diastereo- and enantioselectivity. | acs.org |

These advanced protocols for asymmetric synthesis and enantioselective transformations showcase the sophisticated tools available to chemists for constructing molecules with precise control over their three-dimensional structure.

This is a placeholder for the article. The content will be generated in the next step.

Reaction Mechanisms and Mechanistic Investigations of Methyl 10 Chloro 10 Oxodecanoate Transformations

Halogen Atom Participation in Reaction Pathways

Electrophilic Activation via the Chloro Group

The chlorine atom in Methyl 10-chloro-10-oxodecanoate, and acyl chlorides in general, renders the carbonyl carbon highly susceptible to nucleophilic attack. This is due to the strong electron-withdrawing inductive effect of both the chlorine and the oxygen atoms, which creates a significant partial positive charge on the carbonyl carbon. libretexts.org The activation of the chloro group is a key step in facilitating reactions with a wide range of nucleophiles.

This activation can be enhanced through the use of Lewis acids or catalytic bases. Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can coordinate to the chlorine atom, further polarizing the C-Cl bond and increasing the electrophilicity of the carbonyl carbon. wikipedia.org This strategy is commonly employed in Friedel-Crafts acylation reactions. wikipedia.org

Alternatively, nucleophilic catalysis, often employing bases like pyridine (B92270) or N,N-dimethylformamide (DMF), can activate the acyl chloride. wikipedia.org In this mechanism, the basic catalyst attacks the carbonyl carbon to form a highly reactive intermediate, such as a quaternary acylammonium salt. This intermediate is more susceptible to attack by other nucleophiles, thereby accelerating the reaction rate. wikipedia.org The general mechanism for nucleophilic acyl substitution on acyl chlorides, such as this compound, typically proceeds through a nucleophilic addition-elimination pathway, which may involve a tetrahedral intermediate. libretexts.orgwikipedia.org However, depending on the solvent polarity and the nature of the nucleophile, concerted SN2-like or SN1 mechanisms can also be operative. wikipedia.org

Table 1: Common Reagents for Electrophilic Activation of Acyl Chlorides

| Activating Agent | Type of Activation | Typical Nucleophiles |

|---|---|---|

| AlCl₃, FeCl₃, ZnCl₂ | Lewis Acid Catalysis | Aromatic rings (Friedel-Crafts) |

| Pyridine, DMAP | Nucleophilic Catalysis | Alcohols, Amines |

| N,N-Dimethylformamide (DMF) | Nucleophilic Catalysis | Carboxylic acids |

Role in Dynamic Kinetic Asymmetric Transformations

While specific examples involving this compound in dynamic kinetic asymmetric transformations (DKAT) are not prevalent in the literature, the principles of DKAT can be applied to this class of compounds. DKAT is a powerful strategy to convert a racemic mixture of chiral molecules into a single enantiomer with a theoretical yield of 100%. This process combines a rapid and reversible racemization of the starting material with a highly enantioselective kinetic resolution step.

In the context of a chiral substrate that could be acylated by this compound, a DKAT process would involve the in-situ racemization of the chiral nucleophile (e.g., a secondary alcohol or an amine) and its subsequent enantioselective acylation. The acylating agent, this compound, would react preferentially with one enantiomer of the nucleophile under the influence of a chiral catalyst.

For instance, a hypothetical DKAT could involve the acylation of a racemic secondary alcohol. A ruthenium catalyst could be used to racemize the alcohol, while a lipase (B570770) enzyme could selectively catalyze the acylation of one enantiomer with this compound. This would lead to the formation of a single enantiomer of the corresponding ester. The success of such a transformation hinges on the relative rates of racemization and resolution, with the racemization needing to be significantly faster than the acylation to achieve a high yield of the desired enantiomer.

The development of carbene-catalyzed DKAT for the asymmetric acylation of hydroxyphthalides showcases the potential of using acylating agents in these sophisticated transformations. nih.gov In such a system, a chiral N-heterocyclic carbene (NHC) catalyst would react with the acyl chloride to form a chiral acyl azolium intermediate, which then acts as the enantioselective acylating agent. nih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species and energetic profiles of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. This is achieved through a combination of spectroscopic monitoring and computational modeling.

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics and the formation of intermediates. For reactions involving acyl chlorides like this compound, in-situ spectroscopic techniques are particularly useful.

ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy) is a powerful tool for this purpose. By inserting a probe directly into the reaction vessel, it allows for the continuous collection of infrared spectra. researchgate.net This enables the tracking of the disappearance of the characteristic C=O stretching vibration of the acyl chloride (typically around 1800 cm⁻¹) and the appearance of the C=O stretching vibration of the product ester or amide (typically in the range of 1730-1650 cm⁻¹). This data can be used to determine reaction rates and identify the presence of any long-lived intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed for reaction monitoring. ¹H and ¹³C NMR can track the changes in the chemical environment of the nuclei as the reaction progresses. For example, the protons adjacent to the acyl chloride group in this compound would exhibit a characteristic chemical shift that would change upon conversion to a product. On-flow NMR reaction monitoring can provide detailed mechanistic information, including the identification of transient intermediates. researchgate.net

Table 2: Spectroscopic Data for Monitoring Reactions of Acyl Chlorides

| Spectroscopic Technique | Key Observables | Information Gained |

|---|---|---|

| ReactIR (FTIR) | C=O stretch of acyl chloride (~1800 cm⁻¹), C=O stretch of product (ester/amide), other functional group vibrations | Reaction kinetics, detection of intermediates, reaction endpoint |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near the reactive center | Structural elucidation of reactants, products, and intermediates; reaction progress |

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the detailed mechanisms of reactions involving acyl chlorides. researchgate.net These methods can be used to model the potential energy surface of a reaction, providing insights into the structures and energies of reactants, products, transition states, and intermediates.

For the reactions of this compound, computational modeling could be used to:

Determine the most likely reaction mechanism: By comparing the activation energies of different possible pathways (e.g., concerted SN2-like versus a stepwise addition-elimination), the favored mechanism can be identified. researchgate.net

Predict the structure of transition states: Understanding the geometry of the transition state is crucial for explaining the stereochemical outcome of a reaction.

Evaluate the effect of catalysts: The role of Lewis acids or nucleophilic catalysts in lowering the activation energy barrier can be quantitatively assessed.

Simulate spectroscopic properties: Calculated vibrational frequencies and NMR chemical shifts can be compared with experimental data to confirm the identity of observed species.

Recent computational studies on the formation of acid chlorides from carboxylic acids have demonstrated the ability of DFT to elucidate complex reaction networks involving multiple competing pathways and cyclic transition states. researchgate.net Similar approaches could be applied to the subsequent reactions of this compound to provide a comprehensive understanding of its reactivity.

Advanced Characterization and Spectroscopic Analysis in Research on Methyl 10 Chloro 10 Oxodecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of Methyl 10-chloro-10-oxodecanoate provides valuable insights into the number and types of hydrogen atoms present. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

A key signal appears as a singlet at approximately 3.67 ppm, which is characteristic of the three protons of the methyl ester group (-COOCH₃). Further downfield, a triplet is observed around 2.89 ppm, corresponding to the two protons on the carbon atom adjacent to the acyl chloride group (α to the C=OCl). The methylene (B1212753) protons adjacent to the ester carbonyl (α to the COOCH₃) are expected to resonate around 2.30 ppm as a triplet. The remaining twelve protons of the central methylene groups in the aliphatic chain typically appear as a complex multiplet in the region of 1.25-1.70 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.89 | Triplet | 2H | -CH₂COCl |

| ~2.30 | Triplet | 2H | -CH₂COOCH₃ |

| 1.25-1.70 | Multiplet | 12H | -(CH₂)₆- |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the acyl chloride is the most deshielded, appearing at approximately 173.8 ppm. The ester carbonyl carbon is also found downfield, typically around 174.2 ppm. The carbon of the methyl ester group (-OCH₃) is expected at about 51.5 ppm. The carbon atom adjacent to the acyl chloride group resonates around 46.9 ppm. The carbon alpha to the ester group appears at about 34.0 ppm. The remaining methylene carbons of the aliphatic chain produce a series of signals in the range of 24.5 to 28.8 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~174.2 | -C OOCH₃ |

| ~173.8 | -C OCl |

| ~51.5 | -OC H₃ |

| ~46.9 | -C H₂COCl |

| ~34.0 | -C H₂COOCH₃ |

| 24.5-28.8 | -(C H₂)₆- |

Advanced NMR Techniques for Stereochemical Assignments

For a simple, achiral molecule like this compound, which lacks stereocenters, advanced NMR techniques for stereochemical assignment, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Residual Dipolar Couplings (RDCs), are generally not required. The structural elucidation can be confidently achieved through standard one-dimensional (¹H and ¹³C) and two-dimensional correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm the connectivity of the proton and carbon skeletons.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. While a molecular ion peak (M⁺) for this compound (m/z = 234.72 for the ³⁵Cl isotope and 236.72 for the ³⁷Cl isotope in an approximate 3:1 ratio) may be observed, it is often weak or absent due to the lability of the acyl chloride.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI, making it well-suited for determining the molecular weight of a compound. In ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as adducts with solvent molecules or salts.

Given the reactive nature of the acyl chloride group, it is also possible that under the conditions of ESI-MS, hydrolysis or reaction with the solvent (e.g., methanol) could occur, leading to the observation of ions corresponding to the hydrolysis product (the corresponding carboxylic acid) or the methyl ester at both ends of the decane (B31447) chain. Detailed experimental ESI-MS data for this compound is not widely documented in scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a powerful tool for the identification and quantification of impurities in drug substances and other chemical compounds. chimia.chresearchgate.net This technique is particularly crucial in the analysis of this compound to ensure its quality and to understand potential side reactions that may occur during its synthesis or storage. researchgate.net The high sensitivity of LC-MS allows for the detection of impurities at trace levels, which is critical for ensuring the safety and efficacy of any final products derived from this compound. researchgate.net

The process of impurity profiling involves the separation of the main compound from its impurities using liquid chromatography, followed by their detection and identification using mass spectrometry. chimia.ch The mass spectrometer provides information about the molecular weight of each component, and tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that aids in the definitive identification of impurities. chimia.ch Common impurities in the synthesis of compounds like this compound can arise from starting materials, intermediates, or degradation products.

Table 1: Potential Impurities in the Synthesis of this compound

| Potential Impurity | Potential Source | Significance |

| Sebacic acid | Incomplete mono-esterification | Can affect reaction yields and purity of the final product. |

| Dimethyl sebacate (B1225510) | Di-esterification of sebacic acid | A common byproduct that needs to be separated. |

| Unreacted thionyl chloride or oxalyl chloride | Excess reagent from the chlorination step | Highly reactive and corrosive, must be removed. |

| 10-hydroxydecanoic acid methyl ester | Hydrolysis of the acyl chloride | Can form during workup or storage in the presence of moisture. |

The structural elucidation of these impurities through LC-MS/MS is vital for optimizing the manufacturing process and controlling the quality of this compound. researchgate.net

Atmospheric Solids Analysis Probe (ASAP-MS) for Real-Time Monitoring

Atmospheric Solids Analysis Probe-Mass Spectrometry (ASAP-MS) is a rapid and direct analytical technique that allows for the real-time monitoring of chemical reactions without extensive sample preparation. In the context of this compound, ASAP-MS could be employed to quickly analyze the reaction mixture, providing immediate feedback on the progress of the synthesis. This is particularly valuable for optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry.

The technique involves introducing a small amount of the solid or liquid sample directly into the ion source of the mass spectrometer, where it is vaporized and ionized. This allows for the rapid detection of reactants, intermediates, and products. The speed of analysis, often under two minutes, is a significant advantage for process monitoring. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. When coupled with a mass spectrometer (HPLC-MS), it provides a robust method for both separation and identification of the compound and its potential impurities. This is particularly important when synthesizing derivatives for biological assays, where high purity is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate and identify volatile and semi-volatile organic compounds. epa.gov For this compound, which has a boiling point of 159-160 °C at 9 mmHg, GC-MS is a suitable technique for its analysis. sigmaaldrich.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides detailed mass spectra for identification. This technique is invaluable for detecting and quantifying volatile impurities that may be present in the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product in real-time. thieme.de By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system (e.g., 20:80:5 EtOAc/hex/Et₃N), the disappearance of the reactant spot and the appearance of the product spot can be visualized. This allows the chemist to determine when the reaction is complete. libretexts.org

Table 2: Application of TLC in Monitoring the Synthesis of a this compound Derivative

| Time Point | Observation on TLC Plate | Inference |

| 0 hours | Strong spot corresponding to the starting material (pyrrolidine precursor). | Reaction has not yet started. |

| 1 hour | Faint product spot appears, starting material spot is still strong. | Reaction is in progress. |

| 2 hours | Product spot intensifies, starting material spot diminishes. | Reaction is proceeding. |

| 4 hours | Starting material spot has disappeared completely. | Reaction is complete. |

This table is a generalized representation of TLC monitoring.

Vibrational Spectroscopy and Other Spectroscopic Methods

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C=O stretching of the ester and the acyl chloride, as well as C-O and C-Cl stretching vibrations. These spectra are crucial for confirming the structure of the synthesized compound.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretching | ~1740 |

| Acyl Chloride C=O | Stretching | ~1800 |

| C-O (ester) | Stretching | ~1250-1000 |

| C-Cl | Stretching | ~800-600 |

These are approximate values and can vary based on the molecular environment.

In addition to vibrational spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for the complete structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. In this compound, the two carbonyl groups, the ester and the acyl chloride, are expected to exhibit characteristic absorption bands at distinct frequencies.

The IR spectrum of a typical long-chain fatty acid methyl ester shows a strong carbonyl (C=O) stretching vibration band around 1740 cm⁻¹. spectra-analysis.com In addition, the C-O stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com For the acyl chloride moiety, the carbonyl stretching band is found at a higher frequency compared to other carbonyl compounds, generally in the range of 1810–1775 cm⁻¹ for aliphatic acyl chlorides. uobabylon.edu.iq This higher frequency is due to the inductive effect of the electronegative chlorine atom. The C-Cl stretching vibration itself is observed in the fingerprint region of the spectrum.

Based on these principles, the expected characteristic IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Acyl Chloride (R-COCl) | C=O Stretch | 1810 - 1775 |

| Methyl Ester (R-COOCH₃) | C=O Stretch | ~1740 |

| Ester | C-O Stretch | 1300 - 1000 |

| Alkyl Chain | C-H Stretch | 2950 - 2850 |

| Acyl Chloride | C-Cl Stretch | 800 - 600 |

This table presents expected values based on spectroscopic principles of similar compounds.

The presence of two distinct carbonyl peaks would be a clear indicator of the bifunctional nature of this compound. The precise positions of these bands can be influenced by the molecular environment and any intermolecular interactions.

Raman Spectroscopy (e.g., In-Situ Reaction Monitoring)

Raman spectroscopy, being complementary to IR spectroscopy, is particularly well-suited for in-situ monitoring of chemical reactions in solution. oxinst.com Its advantages include the weak scattering of many common solvents and the ability to use fiber optic probes for real-time analysis within a reaction vessel. americanpharmaceuticalreview.com

In the context of reactions involving this compound, Raman spectroscopy can be employed to monitor the progress of a reaction by tracking the disappearance of reactant peaks and the appearance of product peaks. For instance, in a reaction where the acyl chloride group is converted to another functional group, the characteristic Raman band for the C=O stretch of the acyl chloride would decrease in intensity over time.

A key application would be monitoring the selective reaction of the acyl chloride in the presence of the less reactive methyl ester. The ability to distinguish between the Raman signals of the two carbonyl groups would allow for precise control over reaction conditions to achieve the desired product. The progress of such a reaction could be followed by monitoring a specific Raman band of a reactant or product. beilstein-journals.orgnih.govnih.gov For example, if the acyl chloride at one end of the molecule reacts, the intensity of its corresponding Raman signal would diminish, while new signals corresponding to the product would emerge and grow. beilstein-journals.orgresearchgate.net

| Reaction Stage | Monitored Species | Expected Raman Signal Change |

| Start of Reaction | This compound | Strong signal for acyl chloride C=O |

| During Reaction | Reactant and Product | Decreasing signal for acyl chloride C=O, Increasing signal for product functional group |

| End of Reaction | Product | Disappearance of acyl chloride C=O signal |

This table illustrates a hypothetical in-situ Raman monitoring scenario.

The use of calculated Raman spectra can aid in the assignment of experimental peaks and in selecting the most suitable bands for monitoring the reaction progress. beilstein-journals.orgresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. libretexts.org While this compound itself is not a radical, it can be a precursor to paramagnetic species under certain reaction conditions.

For example, homolytic cleavage of the C-Cl bond or other bonds in the molecule through photolysis or thermolysis could generate acyl radicals or other radical intermediates. rsc.orgrsc.orgacs.org ESR spectroscopy would be the primary tool to identify and study these transient species. The resulting ESR spectrum would provide information about the structure and environment of the radical through the analysis of its g-factor and hyperfine coupling constants. libretexts.org

The generation of an acyl radical from this compound could be investigated by ESR. The spectrum of an acyl radical is characterized by specific hyperfine splittings due to the interaction of the unpaired electron with nearby magnetic nuclei. rsc.org

| Potential Paramagnetic Species | Method of Generation | Information from ESR |

| Acyl Radical | Photolysis or reaction with a radical initiator | g-factor, hyperfine coupling constants, radical structure |

| Other Carbon-centered radicals | Fragmentation reactions | Identification of radical fragments |

This table outlines the potential application of ESR spectroscopy in studying radical reactions of the title compound.

Furthermore, in studies involving electron transfer reactions or interactions with transition metals, ESR could be used to probe the formation of radical ions or paramagnetic metal complexes. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of an oily liquid like this compound at room temperature can be challenging, crystallization at low temperatures could yield crystals amenable to X-ray diffraction analysis.

If a crystal structure were to be determined, it would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would include the geometry around the ester and acyl chloride functional groups and the conformation of the long aliphatic chain. For long-chain molecules, the crystal packing is of particular interest, as it can reveal how the molecules align with each other. nih.govaocs.org

| Crystallographic Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise positions of all atoms in the molecule |

| Bond Lengths and Angles | Geometric details of the molecular structure |

| Torsion Angles | Conformation of the aliphatic chain and functional groups |

| Intermolecular Interactions | Details of how molecules pack together in the solid state |

This table summarizes the type of information that would be obtained from a successful X-ray crystallographic analysis.

The structural insights gained from X-ray crystallography would be invaluable for understanding the physical properties of this compound and for rationalizing its reactivity in the solid state or in concentrated solutions.

Synthesis and Functionalization of Derivatives and Analogues of Methyl 10 Chloro 10 Oxodecanoate

Modification of the Ester Moiety

The ester group of methyl 10-chloro-10-oxodecanoate provides a handle for various chemical modifications, allowing for the introduction of different alkyl or functionalized groups. These modifications can significantly alter the physical and chemical properties of the resulting molecule.

Alkyl Ester Variations (e.g., Ethyl Esters)

The synthesis of different alkyl esters of 10-chloro-10-oxodecanoic acid can be achieved by employing the corresponding alcohol during the initial esterification of the dicarboxylic acid precursor. For instance, the preparation of ethyl 10-chloro-10-oxodecanoate would commence with the monoesterification of sebacic acid using ethanol. This is typically carried out under acidic conditions to favor the formation of the monoethyl ester. Subsequent treatment of the remaining free carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, yields the desired ethyl 10-chloro-10-oxodecanoate. This process is analogous to the synthesis of the methyl ester.

The general synthetic approach allows for the preparation of a variety of straight-chain and branched alkyl esters, which can be used to fine-tune properties such as solubility and steric hindrance for specific applications.

Functionalized Esters (e.g., Thioesters like Acyl-CoAs)

The acyl chloride functionality of this compound is highly reactive towards nucleophiles, including thiols, leading to the formation of thioesters. The reaction with a simple alkyl thiol, in the presence of a base to neutralize the HCl byproduct, would yield an S-alkyl 10-(methoxycarbonyl)decanethioate.

Of particular interest is the synthesis of acyl-CoA analogues, which are valuable tools for studying fatty acid metabolism and enzyme inhibition. The synthesis of such complex thioesters involves the reaction of this compound with coenzyme A (CoA). Due to the complexity and sensitivity of the CoA molecule, this reaction typically requires carefully controlled conditions, including the use of a suitable organic solvent system and a non-nucleophilic base to facilitate the reaction while preserving the integrity of the coenzyme.

Alteration of the Decanoate (B1226879) Chain Length and Functionality

Modifying the length and chemical nature of the decanoate backbone opens up possibilities for creating a diverse library of analogues with tailored properties.

Shorter and Longer Chain Analogues (e.g., Methyl 10-Oxodecanoate, Methyl 10-Oxooctadecanoate)

Analogues of this compound with different chain lengths can be synthesized from the corresponding dicarboxylic acids. For instance, the shorter chain analogue, methyl 8-chloro-8-oxooctanoate, would be derived from suberic acid (octanedioic acid).

Conversely, longer chain analogues can also be prepared. A notable example is the synthesis of methyl 10-oxooctadecanoate. biosynth.comnih.gov While not a direct chloro-keto analogue, its synthesis demonstrates the construction of longer-chain keto esters. A common method involves the reaction of a long-chain acyl chloride, such as hexadecanoyl chloride, with the magnesium salt of a mono-ester of a dicarboxylic acid, like monomethyl malonate, in the presence of a base like triethylamine. chemicalbook.com This general strategy can be adapted to produce a variety of long-chain keto esters. The corresponding acyl chlorides can then be prepared using standard chlorinating agents.

| Compound Name | CAS Number | Molecular Formula | Chain Length |

|---|---|---|---|

| Methyl 10-oxodecanoate | 14811-73-5 | C11H20O3 | 10 |

| Methyl 10-oxooctadecanoate | 870-10-0 | C19H36O3 | 18 |

Introduction of Additional Functional Groups

The introduction of further functional groups onto the decanoate chain can be achieved through various synthetic strategies. For instance, starting with unsaturated dicarboxylic acids would allow for the introduction of double or triple bonds within the carbon backbone. These unsaturated sites can then be further functionalized through reactions such as epoxidation, dihydroxylation, or hydrogenation.

Another approach involves the use of starting materials that already contain the desired functional group. For example, a dicarboxylic acid with a protected hydroxyl or amino group along the chain could be used. After the formation of the methyl ester and acyl chloride, the protecting group can be removed to yield a functionalized analogue of this compound.

Derivatization at the Chloro-Keto Group

The chloro-keto group is the most reactive site on the this compound molecule and serves as a primary point for derivatization. The high electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the synthesis of a vast array of derivatives. For example, reaction with amines leads to the formation of amides, while reaction with alcohols yields esters. The reaction with specific nucleophiles can be used to attach reporter groups, such as fluorophores, or to link the molecule to larger scaffolds. sigmaaldrich.com For instance, the reaction with a primary amine (R-NH2) would yield methyl 10-(alkylamino)-10-oxodecanoate. Similarly, reaction with an alcohol (R-OH) in the presence of a base like pyridine (B92270) would result in the formation of a new ester at the 10-position. The reaction with thiols (R-SH) produces thioesters, as mentioned previously.

The versatility of the chloro-keto group makes this compound a key building block in the synthesis of complex target molecules, including bioactive compounds and molecular probes. sigmaaldrich.com

| Reactant Nucleophile | Resulting Functional Group | General Product Structure |

|---|---|---|

| Amine (R-NH2) | Amide | CH3OOC(CH2)8C(O)NHR |

| Alcohol (R-OH) | Ester | CH3OOC(CH2)8C(O)OR |

| Thiol (R-SH) | Thioester | CH3OOC(CH2)8C(O)SR |

Conversion to Other Halogenated Ketones

The structure of this compound, featuring a terminal acyl chloride and a methyl ester, allows for its conversion into various other halogenated ketones. The acyl chloride group is a highly reactive functional group that can participate in numerous transformations. One common pathway involves the conversion of the acyl chloride into a ketone, which can then undergo further halogenation.

For instance, the acyl chloride can react with organocuprates (Gilman reagents) to form a ketone. This resulting ketone, specifically a methyl ketone if reacting with a methyl-containing cuprate, can then be subjected to halogenation reactions. The haloform reaction is a notable example, where a methyl ketone is treated with a base and a halogen (such as bromine or iodine) to yield a carboxylate and a haloform. masterorganicchemistry.com This process proceeds through the repeated halogenation of the methyl group. masterorganicchemistry.com

Alternatively, modern deacylative halogenation methods can convert methyl ketones into the corresponding alkyl chlorides, bromides, and iodides. nih.gov This approach offers a strategic functional group interconversion. nih.gov The reactivity of α-halo ketones is distinct from alkyl halides; they are particularly susceptible to S\textsubscript{N}2 displacement reactions. libretexts.org

Below is a table summarizing potential halogenation reactions starting from a ketone derivative of this compound.

| Starting Ketone Type | Reagent(s) | Reaction Type | Resulting Halogenated Product |

| Methyl Ketone | Br₂, NaOH | Haloform Reaction | Carboxylate and Bromoform |

| Methyl Ketone | I₂, NaOH | Haloform Reaction | Carboxylate and Iodoform |

| Methyl Ketone | N'-methylpicolinohydrazonamide (MPHA), XAT reagent | Deacylative Halogenation | Alkyl Halide (Chloride, Bromide, or Iodide) |

| Ketone | Trichloroisocyanuric acid | α-Chlorination | α-Chloro Ketone |

| Ketone | N-Bromosuccinimide (NBS) | α-Bromination | α-Bromo Ketone |

Reactions with Nitrogen-Containing Compounds (e.g., Pyrrolidine, Amines)

The electrophilic nature of the carbonyl carbon in the acyl chloride group of this compound makes it highly susceptible to nucleophilic attack by nitrogen-containing compounds. Primary and secondary amines, including cyclic amines like pyrrolidine, readily react with the acyl chloride in a nucleophilic acyl substitution reaction to form the corresponding amides. This reaction is typically rapid and exothermic.

The general mechanism involves the nitrogen atom of the amine attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is transferred from the nitrogen atom, often to another molecule of the amine acting as a base, to yield the stable amide product.

The Haller-Bauer reaction provides another route for the formation of amides from certain ketones, specifically those lacking α-hydrogens, upon treatment with sodium amide. libretexts.org While the primary reaction of this compound is with the acyl chloride, subsequent modifications could lead to ketones that might undergo this type of reaction.

The following table illustrates the expected products from the reaction of this compound with various nitrogen-containing compounds.

| Reactant | Nitrogen-Containing Compound | Product |

| This compound | Ammonia (NH₃) | Methyl 10-amino-10-oxodecanoate |

| This compound | Pyrrolidine | Methyl 10-oxo-10-(pyrrolidin-1-yl)decanoate |

| This compound | Diethylamine | Methyl 10-(diethylamino)-10-oxodecanoate |

| This compound | Aniline | Methyl 10-oxo-10-(phenylamino)decanoate |

Synthesis of Photoreactive Fatty Acids

This compound serves as a valuable precursor for the synthesis of modified fatty acids, including those with photoreactive capabilities. An important example is its use in the preparation of methyl 10-[2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]-10-oxodecanoate. sigmaaldrich.com

In this synthesis, the acyl chloride functionality of this compound is exploited to form a new carbon-carbon bond through a Friedel-Crafts acylation reaction with a substituted aromatic compound that bears the photoreactive moiety. The 3-trifluoromethyl-3H-diazirine group is a compact and highly efficient photolabel. Upon irradiation with UV light, it eliminates nitrogen gas to generate a highly reactive carbene, which can then form a covalent bond with nearby molecules. This property is extremely useful in biochemical and cell biology studies for identifying protein-lipid interactions and mapping binding sites.

The table below outlines the key components in the synthesis of a photoreactive fatty acid from this compound.

| Precursor | Photoreactive Moiety Source | Resulting Photoreactive Fatty Acid Derivative |

| This compound | 2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenol | Methyl 10-[2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]-10-oxodecanoate |

Spirocyclic and Fused Ring System Formation

While direct applications of this compound in the formation of spirocyclic and fused ring systems are not extensively documented, its chemical nature provides potential pathways for such syntheses.

Fused Ring Systems: One potential route to a fused ring system involves the Favorskii rearrangement. libretexts.org This reaction typically occurs when an α-halo ketone is treated with a strong base. libretexts.org To utilize this, this compound would first need to be converted into an α-halo ketone. The subsequent treatment with a base, such as an alkoxide, could induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which is a fused bicyclic system. This intermediate would then react with the alkoxide to yield a ring-contracted ester.

Spirocyclic Systems: Spiro compounds contain two rings connected by a single common atom. wikipedia.org Their synthesis often involves the dialkylation of a carbon atom that is activated by two electron-withdrawing groups. wikipedia.org The bifunctional nature of this compound, with reactive sites at both ends of its ten-carbon chain, could theoretically be exploited to construct a spirocyclic system. For example, the ester group could be converted to an activated methylene (B1212753) group, and the acyl chloride could be used to initiate a cyclization with a suitable di-nucleophile, although this would require a multi-step synthetic sequence. A more direct, albeit still theoretical, approach could involve an intramolecular reaction if the chain were appropriately functionalized.

The table below conceptualizes the Favorskii rearrangement as a pathway to a fused ring system derivative.

| Hypothetical Starting Material | Reagent | Key Intermediate | Final Product Type |

| α-Halo ketone derived from this compound | Sodium methoxide | Cyclopropanone derivative | Ring-contracted methyl ester |

Applications of Methyl 10 Chloro 10 Oxodecanoate in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The distinct reactivity of the acyl chloride and ester functionalities of methyl 10-chloro-10-oxodecanoate enables its use in the stepwise construction of elaborate organic molecules.

Synthesis of Fluorescent Probes

This compound has been utilized as a precursor in the synthesis of fluorescent probes, which are instrumental for visualizing biological processes. An example is its application in the preparation of fluorescein-derivatives of Necrostatin-3. sigmaaldrich.com Necrostatins are inhibitors of necroptosis, a form of programmed cell death, and fluorescently labeling these molecules allows for the study of this pathway in living cells. The synthesis involves the reaction of the acyl chloride group of this compound with a suitable functional group on the fluorescein (B123965) or Necrostatin-3 scaffold, creating a linker that separates the fluorescent reporter from the bioactive moiety.

Precursors for Bioactive Molecules (e.g., Antiproliferative Agents)

While direct synthesis of antiproliferative agents from this compound is not extensively documented in readily available literature, its role as a building block for bioactive molecules is recognized. The long aliphatic chain and reactive termini can be incorporated into larger molecules designed to interact with biological targets. The lipophilic nature of the decanoate (B1226879) backbone can be exploited to enhance cell membrane permeability, a crucial factor for the efficacy of many drugs, including those with antiproliferative activity.

Intermediates in Drug Candidate Synthesis (e.g., N-acyl derivatives for antifungal activity)

The acyl chloride functionality of this compound is particularly useful for the synthesis of N-acyl derivatives, some of which have shown potential as antifungal agents. For instance, the synthesis of N,O-acyl chitosan (B1678972) derivatives has been explored to enhance the fungicidal activity of chitosan. nih.gov In a related context, decanoyl chitosan, which features a ten-carbon acyl group similar to the backbone of this compound, exhibited significant activity against the gray mould fungus Botrytis cinerea. nih.gov The synthesis of such derivatives would typically involve the reaction of the amine groups of chitosan with an acyl chloride like this compound. This modification introduces a lipophilic side chain that is believed to enhance the interaction of the polymer with the fungal cell membrane, leading to increased antifungal efficacy.

| Derivative | Target Fungus | Activity |

| Decanoyl chitosan | Botrytis cinerea | EC50 = 0.044% |

| Lauroyl chitosan | Pyricularia oryzae | Highly active |

| Methoxy (B1213986) acetyl chitosan | Pyricularia oryzae | Highly active |

Synthesis of Alkaloids and Non-Natural Amino Acids

The synthesis of complex nitrogen-containing natural products like alkaloids and the design of non-natural amino acids often require versatile building blocks. While direct application of this compound in the total synthesis of specific alkaloids is not prominently reported, its functional groups are amenable to reactions commonly used in alkaloid synthesis. For example, the acyl chloride can be used to form amide bonds, a ubiquitous linkage in alkaloids.

In the realm of non-natural amino acids, palladium-catalyzed C-H bond functionalization is a powerful tool for creating substituted phenylalanine derivatives. nih.gov While not a direct precedent, a molecule like this compound could potentially be used to introduce long-chain aliphatic functionalities into amino acid scaffolds, thereby creating novel non-natural amino acids with tailored properties for peptide and protein engineering.

Late-Stage Functionalization in Medicinal Chemistry

Late-stage functionalization (LSF) is a strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis to fine-tune its properties. nih.gov The reactivity of the acyl chloride in this compound makes it a potential reagent for the LSF of molecules containing nucleophilic groups like amines or alcohols. This could allow for the rapid generation of a library of analogues with varied lipophilicity and other physicochemical properties, which is crucial for optimizing drug-like characteristics.

Synthesis of Quinoline-3-carboxylic Acid Derivatives

Quinoline-3-carboxylic acids are an important class of heterocyclic compounds with a wide range of biological activities. Various synthetic methods are employed to produce these derivatives. nih.govresearchgate.netresearchgate.netlookchem.commdpi.com Although a direct synthetic route starting from this compound to quinoline-3-carboxylic acid derivatives is not a standard named reaction, the bifunctional nature of the starting material could be envisioned in multi-step syntheses. For instance, the ester functionality could be carried through a series of reactions to build the quinoline (B57606) core, and the acyl chloride could then be used to introduce a side chain or to participate in a cyclization reaction to form the heterocyclic ring system under specific conditions.

Role in Polymer Chemistry and Materials Science

The dual functionality of this compound allows it to play a significant role as a monomer and a precursor in the development of novel polymeric materials.

Monomer or Precursor for Polymer Synthesis

The high reactivity of the acyl chloride group makes this compound a versatile precursor in polymerization reactions. wikipedia.org Acyl chlorides are among the most reactive carboxylic acid derivatives and can readily react with nucleophiles like alcohols and amines to form esters and amides, respectively, making them ideal for condensation polymerization. wikipedia.org This reactivity allows polymerization to occur at lower temperatures compared to methods involving carboxylic acids, which helps to prevent side reactions and degradation of sensitive components. researchgate.net

Research has demonstrated the utility of acyl chloride-containing monomers in various polymerization techniques:

Condensation Polymerization : The compound can be used in condensation polymerization with diols or diamines to produce polyesters and polyamides. The long C10 aliphatic chain derived from sebacic acid imparts flexibility to the resulting polymer backbone. magtech.com.cn

Controlled Radical Polymerization : Studies have shown that acid chloride-containing monomers can be copolymerized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This method allows for the incorporation of a controlled number of reactive acyl chloride groups into well-defined polymer architectures, such as block copolymers. rsc.org The resulting polymers are "reactive polymers" that can be further modified in post-polymerization steps. rsc.org

Functionalization and Termination : Acyl chlorides are used to functionalize "living" polymers by terminating the polymerization process. nih.gov This introduces a specific end-group to the polymer chain, which can be used for further reactions or to impart specific properties to the material. nih.gov

Table: Polymerization Applications

| Polymerization Type | Role of this compound | Resulting Polymer Type | Reference |

|---|---|---|---|

| Condensation Polymerization | Monomer | Polyesters, Polyamides | wikipedia.orgmagtech.com.cn |

| RAFT Polymerization | Co-monomer | Reactive block copolymers | rsc.org |

| Living Polymerization | Terminating Agent | End-functionalized polymers | nih.gov |

Development of Biopolymers

The backbone of this compound is derived from sebacic acid, a long-chain dicarboxylic acid. sigmaaldrich.comsigmaaldrich.com Long-chain dicarboxylic acids are important building blocks for high-performance biopolymers, such as certain polyesters and polyamides, valued for their flexibility and biodegradability. magtech.com.cnnih.gov

There is a growing interest in producing these long-chain dicarboxylic acids from renewable resources. nih.gov Biotechnological methods using engineered yeasts and bacteria are being developed to convert fatty acids from plant oils into α,ω-dicarboxylic acids. nih.govresearchgate.net These bio-based monomers offer a sustainable alternative to petrochemicals for the synthesis of new biodegradable polyesters. nih.gov For instance, 1,12-dodecanedioic acid has been produced from lauric acid methyl ester using recombinant E. coli. researchgate.net Similarly, monomers derived from these biological processes can be chemically converted, such as into an acyl chloride methyl ester like this compound, to facilitate their use in the enzymatic or chemical synthesis of long-chain biopolyesters. researchgate.net

Functionalized Biocarbons

While specific studies detailing the use of this compound for functionalizing biocarbons are not prominent, the chemical reactivity of its acyl chloride group makes it a suitable candidate for such applications. Biocarbons often possess surface functional groups like hydroxyl (-OH) or amine (-NH₂) groups. The highly electrophilic acyl chloride group readily reacts with these nucleophilic groups in an acylation reaction. wikipedia.orgresearchgate.net This process would covalently bond the C10 methyl ester chain to the biocarbon surface, modifying its surface chemistry to be more hydrophobic and introducing ester functionalities that could be used for further chemical transformations.

Exploration in Other Chemical and Biological Systems

Beyond materials science, this compound and related compounds are utilized as tools in chemical and biological research.

Lipid Metabolism Studies (related compounds)

This compound has been described as an enzyme inhibitor that can exert a lipolytic effect on adipocytes, which leads to an increased release of fatty acids and glycerol (B35011). cymitquimica.com This activity connects it to the study of lipid metabolism. Furthermore, the long-chain dicarboxylic acid backbone of the molecule is relevant to this field. Long-chain α,ω-dicarboxylic acids are known metabolites of fatty acids, produced via microbial ω-oxidation pathways. nih.gov Therefore, derivatives like this compound can serve as chemical probes or synthetic precursors for molecules designed to interact with or study the enzymes involved in fatty acid and lipid metabolism. cymitquimica.comnih.gov

Reference Standards in Analytical Chemistry

For a compound to be used as a reference standard, it must be well-characterized with a confirmed structure and high purity. This compound is available commercially at high purity (e.g., 97%) and has its physical and spectroscopic properties well-documented. sigmaaldrich.comsigmaaldrich.com It is identified as the monomethyl ester of sebacic acid chloride. sigmaaldrich.com These characteristics make it suitable for use as a reference standard in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly in contexts where its specific retention time and mass fragmentation pattern can be used for the identification and quantification of related long-chain acyl chlorides or dicarboxylic acid esters in complex mixtures, such as those arising from polymer synthesis or metabolic studies.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The conventional synthesis of Methyl 10-chloro-10-oxodecanoate typically involves the esterification of a dicarboxylic acid followed by chlorination of the remaining carboxylic acid group. A common laboratory method is the reaction of monomethyl sebacate (B1225510) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. While effective, these methods often involve hazardous reagents and can present challenges in purification and byproduct management.

Future research will likely focus on developing more streamlined and efficient synthetic strategies. One promising area is the development of continuous flow processes. Pumping the precursor, monomethyl sebacate, through a column packed with a solid-supported catalyst could enable higher throughput, improved safety, and easier purification of the final product. riken.jp Researchers have already demonstrated the success of continuous flow esterification using robust solid catalysts, a principle that could be adapted for the large-scale production of this and related compounds. riken.jp Furthermore, direct C-H bond dehydroesterification, a method that synthesizes esters directly from alkylarenes and carboxylic acids using palladium nanoparticle catalysts, represents an atom-efficient strategy that could inspire novel routes to long-chain esters, minimizing the need for pre-functionalized starting materials. acs.org

| Synthetic Route | Reagents | Key Features | Potential Future Improvement |

| Conventional | Monomethyl sebacate, Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Standard laboratory procedure, effective for small scale. | High byproduct load (HCl, SO₂), use of hazardous reagents. |

| Continuous Flow | Precursor + Solid Catalyst in a packed column | High throughput, enhanced safety, simplified purification. riken.jp | Requires development of specific, stable catalysts for this reaction. |

| Novel Catalysis | Alkenes, Carboxylic Acids + Photoredox or Nanoparticle Catalysts | High atom economy, direct functionalization. acs.orgnih.gov | Explores fundamentally new synthetic pathways, reducing reliance on traditional methods. |

Expanding the Scope of Green Chemistry Applications

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. The current synthesis of this compound presents several opportunities for greener alternatives. The use of thionyl chloride, for instance, generates gaseous byproducts like HCl and SO₂ that require scrubbing.

Future research is expected to explore alternative, less hazardous reagents and catalytic systems. For example, solid acid catalysts like p-toluenesulfonic acid (p-TsOH) have been shown to be more effective and produce fewer side-products than sulfuric acid in esterification reactions. A significant leap forward would be the development of enzymatic or biocatalytic methods. The use of microorganisms or isolated enzymes for the selective ω-oxidation of fatty acids to produce dicarboxylic acids is an established green route. d-nb.info Applying similar biocatalytic principles to the synthesis of the monomethyl ester precursor could significantly reduce the environmental impact. Additionally, the use of dimethyl carbonate with a hydrotalcite catalyst, both considered green materials, has been successful in synthesizing other long-chain bifunctional molecules and could be adapted for this process. uantwerpen.be

Advanced Mechanistic Insights through In Situ Techniques and Computational Chemistry

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, maximizing yield, and minimizing byproducts. mt.com The formation of this compound involves multiple steps, and traditional analytical methods, which require sample extraction, may fail to capture transient intermediates critical to the reaction pathway. mt.com

Emerging research will increasingly employ advanced analytical tools to gain deeper mechanistic insights.

In Situ Spectroscopy : Techniques like ReactIR (in-situ FTIR) and Raman spectroscopy allow for real-time monitoring of reacting species directly in the reaction vessel. mt.comyoutube.com This would enable researchers to track the consumption of the starting monomethyl sebacate and the formation rates of both the acyl chloride and any intermediates, providing precise data to optimize temperature, reagent addition, and reaction time. mt.com

Computational Chemistry : Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways of esterification and chlorination. rsc.org By calculating the geometries and energies of reactants, transition states, and products, chemists can predict the most favorable reaction channel, understand the role of the catalyst at a molecular level, and theoretically screen new catalysts before attempting laboratory synthesis. rsc.org

These advanced techniques will transition the optimization process from trial-and-error to a more predictive, knowledge-based approach. numberanalytics.com

Discovery of New Applications in Medicinal Chemistry and Materials Science

This compound is already recognized as a useful building block for creating bioactive molecules and materials. scbt.com It has been used to synthesize fluorescent probes to study cell death and acts as an inhibitor for enzymes like peptidases. cymitquimica.com Its reactive nature has also been leveraged in developing photoresponsive materials.

The next wave of research will focus on expanding these applications and discovering new ones.

Medicinal Chemistry : The compound's known activity as an enzyme inhibitor provides a foundation for designing novel therapeutics. cymitquimica.com Its long-chain structure could be exploited to improve the bioavailability of drug candidates or to target specific protein-lipid interaction domains. Future work could involve synthesizing libraries of derivatives for screening against a wider range of enzymes or cellular targets, potentially leading to new drugs for various diseases.

Materials Science : The ability to form long-chain polyesters is a key potential application. d-nb.info this compound, with its two distinct reactive ends, is an ideal monomer for polycondensation reactions. This could lead to the creation of novel biodegradable polyesters or poly(ester amide)s with tailored thermal and mechanical properties for applications in coatings, films, and plastics. rsc.orgnih.gov Researchers are already synthesizing functional poly(ester amide)s and long-chain polyesters from similar fatty acid derivatives, indicating a clear path for future exploration. d-nb.inforsc.org

Design and Synthesis of Next-Generation Functionalized Long-Chain Esters

This compound is a representative of a broader class of α,ω-bifunctional long-chain molecules that are valuable platform chemicals. d-nb.info Its structure allows for selective reactions at either the ester or the acyl chloride terminus, enabling the synthesis of complex, next-generation functionalized esters.

Future research will focus on using this and similar building blocks to create highly specialized molecules. One area of interest is the synthesis of lipids for biomedical applications. For instance, researchers have synthesized series of alkyl acyl carnitine esters, which are long-chain, bifunctional cationic lipids, for use in gene delivery systems. nih.gov The synthetic principles used in these studies could be applied to derivatives of this compound to create new vectors for gene therapy. Another emerging trend is the use of post-polymerization modification, where a simple polymer made from a functional monomer is later reacted to add diverse side chains. rsc.org This approach could be used to create a polymer from a derivative of this compound, which could then be functionalized for a wide array of applications, from drug delivery to advanced materials. purepeg.com

Q & A

Q. What are the standard synthetic routes for Methyl 10-chloro-10-oxodecanoate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting a pyrrolidine precursor with this compound (1.04 equiv) in dichloromethane (CH₂Cl₂) using Na₂CO₃ (1.0 equiv) as a base at room temperature, yielding ~53% after purification by flash chromatography . Optimization includes adjusting stoichiometry (e.g., slight excess of acylating agent), solvent polarity, and reaction time. TLC monitoring (e.g., 20:80:5 EtOAc/hex/Et₃N) is critical to track reaction progress .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- ¹H NMR for structural confirmation (e.g., δ 10.42 ppm for NH protons in spirocyclic derivatives) .

- TLC with triethylamine-containing mobile phases to reduce tailing caused by polar intermediates .

- HPLC-MS for purity assessment, particularly when synthesizing derivatives for biological assays (e.g., fluorescein conjugates in kinase inhibition studies) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the reactive chloro-oxo group. Use anhydrous solvents (e.g., CH₂Cl₂) during reactions to avoid side reactions. Safety protocols include fume hood use, eye protection, and immediate decontamination of spills with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights explain variability in yields during derivatization of this compound?

Yield discrepancies (e.g., 45–75% in multi-step syntheses ) often arise from steric hindrance in bulky intermediates or competing side reactions (e.g., over-acylation). Kinetic studies using in situ IR or quenching experiments can identify rate-limiting steps. For example, Na₂CO₃ may inadequately scavenge HCl in large-scale reactions, leading to protonation of nucleophiles and reduced efficiency .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Contradictory results (e.g., varying IC₅₀ values in kinase assays ) may stem from differences in assay conditions (e.g., buffer pH, ATP concentrations). Systematic reviews should:

Q. What strategies are effective for synthesizing enantiomerically pure derivatives using this compound?

Chiral resolution can be achieved via:

- Diastereomeric salt formation using (S)-2-methoxy-2-phenylacetic acid .

- Enzymatic catalysis (e.g., lipases) for selective acylation of racemic intermediates.

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) for final purification .

Methodological Guidance

Designing Dose-Response Experiments for Derivatives

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture full sigmoidal curves.

- Include controls for non-specific binding (e.g., DMSO vehicle) and validate with a reference inhibitor (e.g., staurosporine for kinase assays) .

- Analyze data with nonlinear regression (e.g., GraphPad Prism®) to calculate EC₅₀/IC₅₀ values.

Critical Evaluation of Thermodynamic Data

While direct data for this compound is limited, extrapolate properties from analogous esters (e.g., methyl tetradecanoate):

Data Presentation Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.